An In-depth Technical Guide to 5-(Bromomethyl)pyrimidine: Chemical Properties and Structure
An In-depth Technical Guide to 5-(Bromomethyl)pyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-(Bromomethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a key building block in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
5-(Bromomethyl)pyrimidine is a substituted pyrimidine with a reactive bromomethyl group, making it a valuable intermediate in organic synthesis.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C5H5BrN2 | [2] |
| Molecular Weight | 173.01 g/mol | [2] |
| IUPAC Name | 5-(bromomethyl)pyrimidine | [2] |
| CAS Number | 25198-96-3 | [2] |
| SMILES | C1=C(C=NC=N1)CBr | [2] |
| InChI Key | PPPCEAMFCKQRHG-UHFFFAOYSA-N | [2] |
| Physical State | Liquid | [3] |
| Boiling Point | 232.6±15.0 °C (Predicted) | [4] |
| Density | 1.641±0.06 g/cm3 (Predicted) | [4] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere and protected from light. | [4] |
Chemical Structure and Reactivity
5-(Bromomethyl)pyrimidine possesses a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The key feature of its structure is the bromomethyl group at the 5-position. This group is highly reactive and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] This reactivity is the primary reason for its extensive use as a precursor in the synthesis of more complex molecules with diverse biological activities.[1]
The pyrimidine core itself is a prevalent scaffold in a wide array of FDA-approved drugs, highlighting its significance in medicinal chemistry.[5][6] The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
Experimental Protocols
Synthesis of 5-(Bromomethyl)pyrimidine via Bromination
A common method for the synthesis of brominated pyrimidines involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). The following is a generalized protocol for the bromination of a pyrimidine precursor at the C-5 position.
Materials:
-
Pyrimidine starting material
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN), or Dichloromethane (CH2Cl2))
-
Lewis acid catalyst (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or p-toluenesulfonic acid (TsOH))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the pyrimidine starting material in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve 0.55 equivalents of DBH in the same solvent.
-
Optional: If using a Lewis acid catalyst, add 0.55 equivalents of the catalyst to the reaction mixture.
-
Slowly add the DBH solution to the pyrimidine solution at ambient temperature with continuous stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to 48 hours, depending on the substrate and reaction conditions.
-
Upon completion, quench the reaction by adding deionized water.
-
If the solvent is immiscible with water (e.g., CH2Cl2), perform an aqueous workup. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude 5-(bromomethyl)pyrimidine using a suitable technique, such as column chromatography or crystallization, to yield the final product.
Spectroscopic Characterization
The structural elucidation of 5-(Bromomethyl)pyrimidine and its derivatives is routinely performed using a combination of spectroscopic techniques.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine ring and the bromomethyl group. The protons on the pyrimidine ring will appear in the aromatic region, and their chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms and the bromomethyl substituent. The two protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet in the upfield region compared to the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbon atoms of the pyrimidine ring and the carbon of the bromomethyl group.
Infrared (IR) Spectroscopy: The IR spectrum of 5-(Bromomethyl)pyrimidine would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These may include:
-
C-H stretching vibrations for the aromatic and methylene protons.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
C-Br stretching vibration.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound.[9] For 5-(Bromomethyl)pyrimidine, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately equal intensities.
Applications in Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][10] 5-(Bromomethyl)pyrimidine, owing to its reactive handle, serves as a critical starting material for the synthesis of various biologically active compounds.
Antimicrobial and Antifungal Agents: Derivatives of 5-(bromomethyl)pyrimidine have been investigated for their potential as antimicrobial and antifungal agents.[1] The ability to readily modify the bromomethyl group allows for the creation of a library of compounds that can be screened for activity against various pathogens.
Anticancer Agents: The pyrimidine core is found in many anticancer drugs.[10] Certain derivatives of 5-(bromomethyl)pyrimidine have shown potential as antitumor agents.[1][11] These compounds may act through various mechanisms, including the inhibition of kinases, which are enzymes often dysregulated in cancer.[1]
Kinase Inhibitors: Specific modifications of the 5-(bromomethyl)pyrimidine structure have demonstrated the potential to inhibit the activity of kinases.[1] Kinases play a crucial role in cell signaling pathways, and their inhibition is a key strategy in the development of targeted cancer therapies.
Antiviral Agents: The pyrimidine nucleus is also a key component of several antiviral drugs.[10] Derivatives of 5-(bromomethyl)pyrimidine are explored for the development of new therapeutic agents targeting viral infections.[1]
Safety Information
5-(Bromomethyl)pyrimidine and its derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[12][13] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15] Some related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[12][16]
References
- 1. Buy 5-(Bromomethyl)pyrimidine | 25198-96-3 [smolecule.com]
- 2. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Pyrimidine, 5-(bromomethyl)- (8CI,9CI) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. lehigh.edu [lehigh.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
